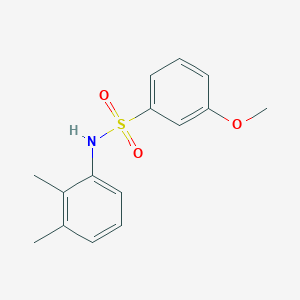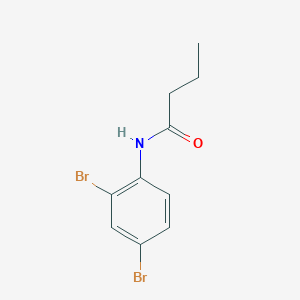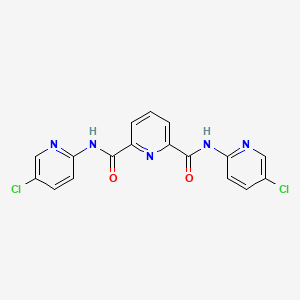![molecular formula C19H23N5O2S B10963040 2-({5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10963040.png)
2-({5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-[4-(DIMETHYLAMINO)PHENYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a dimethylamino group, and a furan ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[4-(DIMETHYLAMINO)PHENYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the dimethylamino group and the furan ring. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and dimethylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to handle the complex synthesis process. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity 2-({5-[4-(DIMETHYLAMINO)PHENYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different products.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine and chloromethyl methyl ether are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group can yield N-oxide derivatives, while reduction of the triazole ring can produce various reduced triazole compounds.
Scientific Research Applications
2-({5-[4-(DIMETHYLAMINO)PHENYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-FURYLMETHYL)ACETAMIDE has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex
Properties
Molecular Formula |
C19H23N5O2S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[[5-[4-(dimethylamino)phenyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H23N5O2S/c1-4-24-18(14-7-9-15(10-8-14)23(2)3)21-22-19(24)27-13-17(25)20-12-16-6-5-11-26-16/h5-11H,4,12-13H2,1-3H3,(H,20,25) |
InChI Key |
QZUUCSWPXFGLGO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NCC2=CC=CO2)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole](/img/structure/B10962969.png)
![2-Ethyl-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B10962978.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B10962993.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10963002.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B10963010.png)

![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10963024.png)
![1-methyl-4-nitro-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B10963028.png)
![N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B10963034.png)
